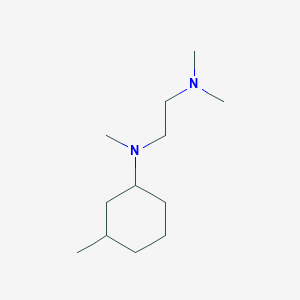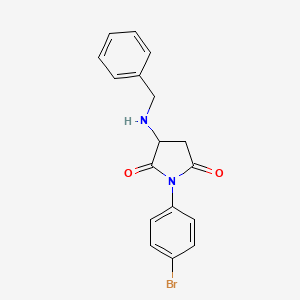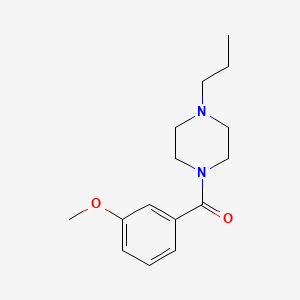![molecular formula C23H24N4O2 B5067704 N-benzyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5067704.png)
N-benzyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine, also known as Compound A, is a novel small molecule that has attracted significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidine-based compounds and has been shown to exhibit potent inhibitory activity against a variety of enzymes and receptors.
Wirkmechanismus
N-benzyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine A exerts its pharmacological effects through its ability to bind to specific enzymes and receptors, resulting in their inhibition or modulation. For example, this compound A has been shown to selectively inhibit PDE10A, an enzyme that plays a critical role in the regulation of dopamine signaling in the brain. By inhibiting PDE10A, this compound A increases the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which in turn, enhances dopamine signaling and improves cognitive function.
Biochemical and Physiological Effects:
This compound A has been shown to exhibit a wide range of biochemical and physiological effects, depending on the target enzyme or receptor. For example, this compound A has been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease by enhancing dopamine signaling in the brain. Additionally, this compound A has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-benzyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine A is its selectivity and potency against specific enzymes and receptors, which makes it an ideal tool for studying their biological functions. However, one of the limitations of this compound A is its stability, which can be affected by factors such as pH and temperature. Therefore, careful handling and storage of this compound A are required to ensure its stability and potency.
Zukünftige Richtungen
There are several future directions for research on N-benzyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine A. One potential area of research is the development of more stable and potent analogs of this compound A that can be used for therapeutic applications. Another area of research is the investigation of the effects of this compound A on other enzymes and receptors, as well as its potential interactions with other drugs. Additionally, the development of new methods for the synthesis of this compound A and its analogs can lead to more efficient and cost-effective production.
Synthesemethoden
The synthesis of N-benzyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine A involves the reaction of 4-(3-pyridinyloxy)-1-piperidinecarboxylic acid with benzylamine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst such as 1-hydroxybenzotriazole (HOBt). The resulting intermediate is then reacted with 2-chloro-5-nitropyridine to obtain the final product, this compound A.
Wissenschaftliche Forschungsanwendungen
N-benzyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine A has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit potent inhibitory activity against a variety of enzymes and receptors, including but not limited to, phosphodiesterase 10A (PDE10A), histone deacetylase 1 (HDAC1), and dopamine D3 receptor. These enzymes and receptors are involved in various physiological and pathological processes, including neurological disorders, cancer, and inflammation.
Eigenschaften
IUPAC Name |
[6-(benzylamino)pyridin-3-yl]-(4-pyridin-3-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c28-23(27-13-10-20(11-14-27)29-21-7-4-12-24-17-21)19-8-9-22(26-16-19)25-15-18-5-2-1-3-6-18/h1-9,12,16-17,20H,10-11,13-15H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXAMMLTVFBRFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CN=CC=C2)C(=O)C3=CN=C(C=C3)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2,6-dimethoxybenzamide](/img/structure/B5067621.png)



![1-[3-(4-chlorophenoxy)propoxy]-3-ethoxybenzene](/img/structure/B5067657.png)
![1-(2,6-dimethylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5067660.png)
![2-{[(4-methoxyphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5067668.png)
![4-[(3-fluorobenzyl)oxy]benzonitrile](/img/structure/B5067674.png)

![4-[3-(3-ethoxyphenoxy)propoxy]-1,2-dimethylbenzene](/img/structure/B5067677.png)

![2-(2-{[({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenoxy)ethanol](/img/structure/B5067685.png)
![2-(2-isoxazolidinyl)-5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5067694.png)
![N-(1-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)-4-chlorobenzamide](/img/structure/B5067701.png)